8-Hidroxiquinolina hemisulfato

Descripción general

Descripción

It is a colorless solid that forms a chelating agent when it loses a proton and reacts with metal ions . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Applications

8-Quinolinol hemisulfate exhibits a range of biological activities, primarily due to its chelating properties. It serves as a potent agent in the treatment of various diseases, particularly those related to metal imbalances.

Antineurodegenerative Effects

Research indicates that 8-OHQ and its derivatives can mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to chelate metal ions like iron and copper helps restore metal homeostasis, which is crucial for neuronal health. For instance, derivatives like clioquinol have shown promise in clinical trials for Alzheimer's disease, demonstrating their potential as therapeutic agents .

Antimicrobial Properties

8-OHQ has demonstrated significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its antiseptic properties make it useful in treating infections caused by resistant strains. Studies have shown that 8-OHQ can inhibit the growth of several bacterial species, including Staphylococcus aureus and Escherichia coli, making it a valuable compound in the development of new antibiotics .

Anticancer Activity

The compound has also been studied for its anticancer potential. Research indicates that 8-OHQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, certain 8-OHQ complexes have shown cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) by enhancing oxidative stress through metal ion interaction .

Agricultural Applications

In agriculture, 8-Quinolinol hemisulfate is utilized for its fungicidal properties. It acts as an effective pesticide against fungal pathogens that threaten crops.

Fungicide

The compound's ability to chelate essential metal ions makes it effective against various plant pathogens. Its application in agricultural settings helps control fungal diseases, thereby enhancing crop yield and quality .

Analytical Chemistry Applications

8-OHQ is widely used in analytical chemistry due to its strong chelating ability.

Metal Ion Detection

The compound is employed in analytical techniques for the detection and quantification of metal ions in environmental samples. Its ability to form stable complexes with divalent metals allows for sensitive detection methods in various matrices .

Case Studies

Mecanismo De Acción

Target of Action

The primary target of 8-Quinolinol Hemisulfate is the DNA synthesis process in cells . It interferes with the enzymes involved in this process, thereby inhibiting DNA synthesis .

Mode of Action

8-Quinolinol Hemisulfate interacts with its targets by inhibiting the enzymes that are crucial for DNA synthesis . This interaction results in the disruption of DNA synthesis, which can lead to cell death, especially in rapidly dividing cells such as cancer cells .

Biochemical Pathways

8-Quinolinol Hemisulfate affects the DNA synthesis pathway . By inhibiting the enzymes involved in this pathway, it disrupts the normal functioning of the cells. The downstream effects of this disruption can include cell cycle arrest, apoptosis, and ultimately cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 8-Quinolinol Hemisulfate’s action primarily involve the disruption of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cells that are rapidly dividing . In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .

Action Environment

The action, efficacy, and stability of 8-Quinolinol Hemisulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with 8-Quinolinol Hemisulfate and alter its effectiveness

Análisis Bioquímico

Biochemical Properties

8-Quinolinol hemisulfate is known to interfere with DNA synthesis and inhibit certain enzymes . It is a potential copper ligand and has been tested as an effective proteasome inhibitor . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The cellular effects of 8-Quinolinol hemisulfate are diverse. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit DNA synthesis and certain enzymes can lead to changes in cell function .

Molecular Mechanism

At the molecular level, 8-Quinolinol hemisulfate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a potential copper ligand and proteasome inhibitor also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolinol hemisulfate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 8-Quinolinol hemisulfate can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, but specific effects on metabolic flux or metabolite levels are not clearly defined .

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are not clearly defined .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

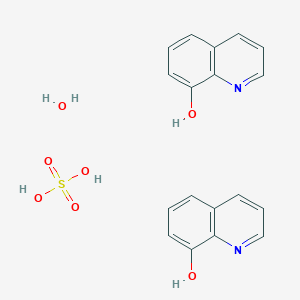

8-Quinolinol hemisulfate can be synthesized through several methods. One common method involves the reaction of 8-hydroxyquinoline with sulfuric acid, resulting in the formation of the hemisulfate salt. The reaction typically requires controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of 8-Quinolinol hemisulfate often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

8-Quinolinol hemisulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different hydroquinoline compounds.

Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroquinoline compounds, and substituted quinolines. These products have significant applications in different fields, including pharmaceuticals and materials science .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: The parent compound of 8-Quinolinol hemisulfate, known for its chelating properties and use in metal ion determination.

5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chemical properties but different biological activities.

8-Mercaptoquinoline: A thiol analogue with distinct chemical and biological properties.

Uniqueness

8-Quinolinol hemisulfate stands out due to its unique combination of chemical stability, chelating ability, and biological activity. Its ability to form stable complexes with metal ions and its antiseptic properties make it a versatile compound with diverse applications in various fields .

Actividad Biológica

8-Quinolinol hemisulfate, also known as 8-hydroxyquinoline hemisulfate, is a compound recognized for its diverse biological activities, primarily attributed to its metal-chelating properties. This article explores the biological activity of 8-Quinolinol hemisulfate, discussing its mechanisms of action, therapeutic applications, and relevant research findings.

8-Quinolinol hemisulfate is a bidentate chelating agent that forms stable complexes with various metal ions. Its ability to chelate metals plays a crucial role in its biological activities, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting metal ion homeostasis in microbial cells, leading to growth inhibition.

- Anticancer Effects : It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage via metal ion interactions.

- Neuroprotective Properties : By chelating metals like copper and zinc, it may help prevent neurodegenerative diseases linked to metal imbalances.

Antimicrobial Activity

Research indicates that 8-Quinolinol hemisulfate demonstrates potent antimicrobial effects against various pathogens. A study highlighted its efficacy against Alternaria kikuchiana, where it inhibited spore germination and hyphal growth .

Anticancer Activity

The anticancer potential of 8-Quinolinol hemisulfate has been extensively studied. Its derivatives have been reported to exhibit cytotoxicity against human cancer cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) and the disruption of cellular metal homeostasis . For example, compounds derived from 8-hydroxyquinoline have been identified as effective against multiple cancer types, including breast and prostate cancers.

Case Studies and Research Findings

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, the administration of 8-hydroxyquinoline derivatives showed reduced amyloid plaque formation and improved cognitive function due to their metal-chelating properties .

- In Vivo Toxicology Studies : Long-term studies in rats indicated that while high doses of 8-Quinolinol hemisulfate led to some adverse effects (e.g., reduced body weight), no carcinogenic effects were observed . The no-observed-adverse-effect level (NOAEL) was established at 73 mg/kg body weight per day.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

quinolin-8-ol;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXJZDIJIVJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369105 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-91-2 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline sulfate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.